molecular formula C13H20O B14836954 4-Tert-butyl-3-(propan-2-YL)phenol

4-Tert-butyl-3-(propan-2-YL)phenol

Cat. No.: B14836954
M. Wt: 192.30 g/mol
InChI Key: ITBGYIDQZITCGI-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(propan-2-yl)phenol is an organic compound with the molecular formula C13H20O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butyl-3-(propan-2-yl)phenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves transalkylation reactions. These reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-3-(propan-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-3-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butyl-3-(propan-2-yl)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various industrial and research applications .

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-tert-butyl-3-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9,14H,1-5H3

InChI Key

ITBGYIDQZITCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C(C)(C)C

Origin of Product

United States

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